Acétylacétonate de thulium(III)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

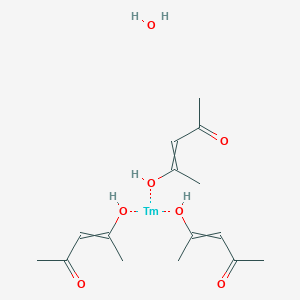

Thulium(III) acetylacetonate is a coordination compound with the chemical formula Tm(C₅H₇O₂)₃. It is a complex formed between thulium, a rare earth element, and acetylacetone, an organic ligand. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry .

Applications De Recherche Scientifique

Thulium(III) acetylacetonate has a wide range of applications in scientific research:

Mécanisme D'action

Target of Action

Metal acetylacetonates, in general, are known to interact with various biological targets, including enzymes and cellular structures, influencing their function .

Mode of Action

Thulium(III) acetylacetonate interacts with its targets through coordination chemistry. The acetylacetonate ligand, a β-diketone often abbreviated as “acac”, forms a six-membered chelate ring with the Thulium(III) ion .

Biochemical Pathways

Metal acetylacetonates are known to play a role in various catalytic reactions, potentially influencing a wide range of biochemical pathways .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Thulium(III) acetylacetonate is limited. It is known that the compound is soluble in organic solvents , which may influence its absorption and distribution

Result of Action

Given its potential applications in nanoparticle research, polymer science, and catalysis, it is likely that the compound can induce significant changes at the molecular and cellular levels .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Thulium(III) acetylacetonate. For instance, pH and redox potential can affect the behavior of metal acetylacetonates . Additionally, the presence of other ions and organic matter in the environment can also influence the compound’s behavior .

Analyse Biochimique

. . The 8-coordinated dihydrate .

Biochemical Properties

They are widely used as building blocks in modern organic synthesis . A thorough understanding of their structure and reactivity is important, particularly since many of these compounds exist as aggregates in solution and in the solid state .

Molecular Mechanism

It is known that metal acetylacetonates can form complexes with metals , but the specific binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression caused by Thulium(III) acetylacetonate are yet to be explored.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Thulium(III) acetylacetonate can be synthesized by reacting thulium hydroxide with acetylacetone. The reaction typically involves dissolving thulium hydroxide in an acidic solution and then adding acetylacetone. The pH of the solution is gradually raised until the complex precipitates .

Industrial Production Methods: In industrial settings, the preparation of thulium(III) acetylacetonate follows similar principles but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. The compound is often produced in a controlled environment to prevent contamination and ensure consistency .

Analyse Des Réactions Chimiques

Types of Reactions: Thulium(III) acetylacetonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxo-clusters.

Reduction: Reduction reactions can alter the oxidation state of thulium within the complex.

Substitution: The acetylacetonate ligands can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Typically involves oxidizing agents such as oxygen or peroxides.

Reduction: Reducing agents like hydrogen or hydrides are used.

Substitution: Ligand exchange reactions often involve other β-diketones or similar ligands.

Major Products:

Oxidation: Formation of oxo-clusters.

Reduction: Reduced thulium complexes.

Substitution: New coordination complexes with different ligands.

Comparaison Avec Des Composés Similaires

- Ytterbium(III) acetylacetonate

- Erbium(III) acetylacetonate

- Lutetium(III) acetylacetonate

Comparison: Thulium(III) acetylacetonate is unique due to its specific electronic configuration and the resulting properties. Compared to ytterbium(III) and erbium(III) acetylacetonates, thulium(III) acetylacetonate exhibits different reactivity and stability profiles. Its applications in imaging and catalysis are also distinct, making it a valuable compound in various research fields .

Activité Biologique

Thulium(III) acetylacetonate (Tm(acac)₃) is a coordination compound formed from thulium, a rare earth element, and acetylacetone, an organic ligand. This compound has garnered interest in various fields, particularly due to its unique biological activities and potential applications in medicinal chemistry and materials science.

Thulium(III) acetylacetonate has the chemical formula Tm(C₅H₇O₂)₃. The compound exhibits coordination chemistry where the acetylacetonate ligands form stable chelate complexes with the thulium ion. This interaction is significant as it influences the compound's biological activity.

- Target Interactions : Tm(acac)₃ interacts with various biological targets, including enzymes and cellular structures. Its mode of action is primarily through coordination chemistry, forming six-membered chelate rings that stabilize interactions with biological macromolecules.

- Biochemical Pathways : The compound has been implicated in various catalytic reactions that can influence metabolic pathways, although specific pathways remain under investigation.

Biological Applications

Thulium(III) acetylacetonate has shown potential in several biological applications:

- Imaging Agents : It is being explored as a contrast agent in magnetic resonance imaging (MRI), leveraging its paramagnetic properties to enhance imaging quality .

- Drug Delivery Systems : Research indicates its utility in targeted drug delivery systems, where it can facilitate the transport of therapeutic agents to specific sites within the body.

- Anticancer Activity : Preliminary studies suggest that thulium compounds may exhibit cytotoxic effects against cancer cells, possibly through mechanisms involving oxidative stress and apoptosis induction .

Synthesis and Characterization

Thulium(III) acetylacetonate can be synthesized by reacting thulium hydroxide with acetylacetone in an organic solvent. The resulting compound has been characterized using various techniques, including X-ray crystallography and spectroscopy, confirming its structural integrity and stability under physiological conditions .

Case Study Analysis

- Cancer Cell Studies : A study investigated the effects of Tm(acac)₃ on triple-negative breast cancer cells. The results indicated that treatment with this compound led to increased apoptosis rates compared to controls, suggesting its potential as an anticancer agent .

- Nanoparticle Research : Tm(acac)₃ has been utilized in nanoparticle synthesis for drug delivery applications. The incorporation of this compound into nanoparticles improved their stability and drug-loading capacity, enhancing therapeutic efficacy in preclinical models.

Comparison with Similar Compounds

| Compound | Biological Activity | Applications |

|---|---|---|

| Ytterbium(III) acetylacetonate | Limited anticancer properties | Imaging |

| Erbium(III) acetylacetonate | Moderate cytotoxicity | Drug delivery |

| Thulium(III) acetylacetonate | Promising anticancer activity | MRI contrast agent, drug delivery |

Thulium(III) acetylacetonate stands out due to its unique properties that enable enhanced imaging capabilities and potential therapeutic applications compared to other lanthanide acetylacetonates.

Propriétés

Numéro CAS |

14589-44-7 |

|---|---|

Formule moléculaire |

C15H21O6Tm |

Poids moléculaire |

466.26 g/mol |

Nom IUPAC |

pentane-2,4-dione;thulium(3+) |

InChI |

InChI=1S/3C5H7O2.Tm/c3*1-4(6)3-5(2)7;/h3*3H,1-2H3;/q3*-1;+3 |

Clé InChI |

QTKHRYPCYVXQDE-UHFFFAOYSA-N |

SMILES |

CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.O.[Tm] |

SMILES canonique |

CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.[Tm+3] |

Origine du produit |

United States |

Q1: Why is the vapor pressure of Thulium(III) acetylacetonate important in material science applications?

A: Metal β-diketonates like Thulium(III) acetylacetonate are often used as precursors in vapor deposition processes, such as chemical vapor deposition (CVD) []. Knowing the vapor pressure of these precursors is crucial for these applications. The vapor pressure determines the maximum theoretical growth rate of thin films and influences the composition of the deposited material []. Therefore, understanding the vapor pressure of Thulium(III) acetylacetonate helps in optimizing deposition conditions for desired material properties.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.